

Independent Verification of Published Surufatinib Research Findings: A Comparative Guide

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Compound of Interest		
Compound Name:	Surufatinib	
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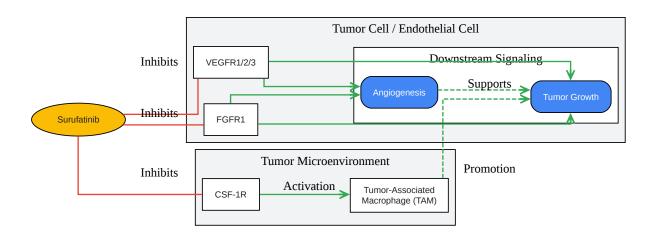
This guide provides an objective comparison of **Surufatinib**'s performance with other approved targeted therapies for neuroendocrine tumors (NETs), supported by experimental data from pivotal clinical trials and real-world studies. All quantitative data is summarized in structured tables for easy comparison, and detailed experimental protocols for key studies are provided.

Mechanism of Action

Surufatinib is an oral angio-immuno kinase inhibitor that targets multiple proteins involved in tumor growth and angiogenesis.[1] Its primary targets are Vascular Endothelial Growth Factor Receptors (VEGFR1, 2, and 3), Fibroblast Growth Factor Receptor 1 (FGFR1), and Colony-Stimulating Factor 1 Receptor (CSF-1R).[1] By inhibiting VEGFR and FGFR1, **Surufatinib** blocks tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. The inhibition of CSF-1R modulates the tumor microenvironment by regulating tumor-associated macrophages, which can promote tumor growth.[1]

The following diagram illustrates the signaling pathway targeted by **Surufatinib**.





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Caption: Mechanism of action of Surufatinib.

Clinical Efficacy: Pivotal Phase III Trials (SANET-p and SANET-ep)

Surufatinib's efficacy and safety were established in two randomized, double-blind, placebo-controlled Phase III trials conducted in China: SANET-p (for pancreatic neuroendocrine tumors) and SANET-ep (for extra-pancreatic neuroendocrine tumors).

Quantitative Data Summary

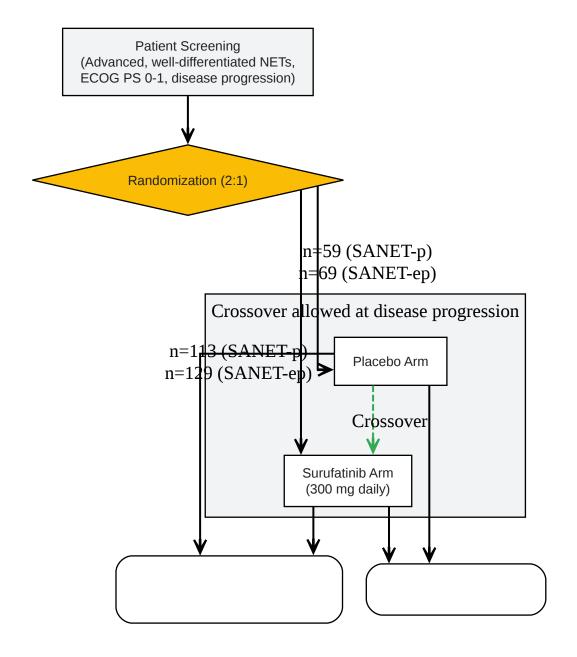


Efficacy Endpoint	SANET-p (Pancreatic NETs) - Surufatinib[2]	SANET-p (Pancreatic NETs) - Placebo[2][3]	SANET-ep (Extra- pancreatic NETs) - Surufatinib[4]	SANET-ep (Extra- pancreatic NETs) - Placebo[1][4]
Median Progression-Free Survival (PFS) (Investigator Assessed)	10.9 months	3.7 months	9.2 months	3.8 months
Hazard Ratio (HR) for PFS	0.49 (p=0.0011)	-	0.33 (p<0.0001)	-
Objective Response Rate (ORR)	19.2%	1.9%	Not Reported	Not Reported
Disease Control Rate (DCR)	80.8%	66.0%	Not Reported	Not Reported

Experimental Protocols: SANET-p and SANET-ep

The following workflow outlines the general design of the SANET-p and SANET-ep clinical trials.





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Caption: SANET-p and SANET-ep trial workflow.

Detailed Methodologies:

- Study Design: Both SANET-p and SANET-ep were randomized, double-blind, placebocontrolled, multicenter Phase III studies.[2][4]
- Patient Population: Eligible patients were adults with advanced, unresectable or metastatic,
 well-differentiated (Grade 1 or 2) pancreatic (SANET-p) or extra-pancreatic (SANET-ep)



neuroendocrine tumors who had disease progression.[2][4][5] Patients had an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[4]

- Randomization and Treatment: Patients were randomized in a 2:1 ratio to receive either 300 mg of Surufatinib orally once daily or a matching placebo.[2][4][6] Treatment was administered in 28-day cycles until disease progression or unacceptable toxicity.[5]
 Crossover to the Surufatinib arm was permitted for patients in the placebo group upon disease progression.[2][4]
- Endpoints: The primary endpoint for both studies was investigator-assessed progression-free survival (PFS).[2][4] Secondary endpoints included objective response rate (ORR), disease control rate (DCR), overall survival (OS), and safety.[6]
- Stratification: Randomization in the SANET-ep trial was stratified by tumor origin, pathological grade, and previous treatment.[4][7] In the SANET-p trial, stratification was based on pathological grade, previous systemic antitumor treatment, and ECOG performance status.[2]

Comparative Performance: Surufatinib vs. Other Targeted Therapies

While no head-to-head randomized controlled trials have directly compared **Surufatinib** with other targeted therapies like Sunitinib and Everolimus, a real-world retrospective cohort study provides some insights into their comparative effectiveness and safety.[8][9]

Quantitative Data from a Real-World Retrospective Study



Efficacy Endpoint	Surufatinib (Pancreatic NETs)	Sunitinib + Everolimus (Pancreatic NETs)	Surufatinib (Extra- pancreatic NETs)	Everolimus (Extra- pancreatic NETs)
Median Progression-Free Survival (mPFS)	8.30 months	6.33 months	8.73 months	3.70 months
Hazard Ratio (HR) for mPFS	0.592 (p<0.001)	-	0.608 (p<0.001)	-

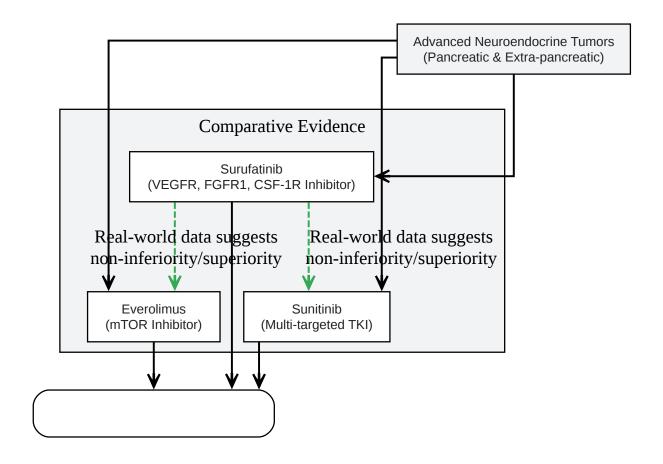
Source: Zhu L, et al. J Gastrointest Oncol. 2024.[10]

It is important to note that these results are from a retrospective study and should be interpreted with caution.[9]

Logical Relationship of Treatment Options

The following diagram illustrates the current landscape of targeted therapies for advanced neuroendocrine tumors, including **Surufatinib**.





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Caption: Targeted therapy options for advanced NETs.

Safety and Tolerability

Across the SANET-p and SANET-ep trials, **Surufatinib** was generally well-tolerated with a manageable safety profile.[11] The most common treatment-related adverse events of grade 3 or worse were hypertension and proteinuria.[2][7] In a pooled analysis of both studies, the median duration of treatment was 7.4 months for the **Surufatinib** group compared to 4.6 months for the placebo group.[11]

Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. Treatment decisions should be made in consultation with a qualified healthcare professional.



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